molecular formula C9H18O2 B2769786 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol CAS No. 2248215-43-0

(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol

Cat. No. B2769786
CAS RN: 2248215-43-0
M. Wt: 158.241
InChI Key: XNYFEBKQYGAFMI-JAMMHHFISA-N
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Description

(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol, also known as DMPA, is a chiral alcohol that has been extensively used in various scientific research studies. DMPA is a versatile compound that can be synthesized using different methods, and it has been found to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol is not well understood, but it is believed to involve the interaction of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol with enzymes and receptors in the body. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to have a wide range of biochemical and physiological effects, including antifungal, antiviral, and antitumor activities. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to have neuroprotective effects, which may be due to its ability to inhibit the activity of acetylcholinesterase. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has several advantages for use in lab experiments, including its high enantioselectivity, its versatility as a chiral building block, and its ability to inhibit the activity of certain enzymes and receptors. However, (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol also has some limitations, including its high cost and the difficulty in synthesizing large quantities of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol.

Future Directions

There are several future directions for the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in scientific research, including the development of new synthetic methods for the production of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol and its derivatives, the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol as a chiral ligand in asymmetric catalysis, and the investigation of the mechanism of action of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in the body. Additionally, the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in drug discovery and the development of new therapeutic agents is an area of active research.

Synthesis Methods

(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol can be synthesized using different methods, including the Sharpless asymmetric epoxidation method, the Corey-Bakshi-Shibata (CBS) reduction method, and the Evans aldol reaction. The Sharpless asymmetric epoxidation method involves the use of a chiral catalyst, tert-butyl hydroperoxide, and a co-catalyst, such as titanium isopropoxide, to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol with high enantioselectivity. The CBS reduction method involves the use of a chiral reducing agent, such as (S)-2-phenyl-2-propanol, to reduce the ketone group of 4,4-dimethyloxolan-2-one to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol. The Evans aldol reaction involves the use of a chiral auxiliary, such as (S)-proline, to catalyze the reaction between 4,4-dimethyloxolan-2-one and formaldehyde to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol.

Scientific Research Applications

(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been extensively used in various scientific research studies, including drug discovery, asymmetric synthesis, and organic chemistry. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to be a useful chiral building block for the synthesis of various compounds, including natural products and pharmaceuticals. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been used as a chiral ligand in asymmetric catalysis, which has led to the development of new synthetic methods for the production of chiral compounds.

properties

IUPAC Name

(2S)-2-(4,4-dimethyloxolan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8,10H,4-6H2,1-3H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYFEBKQYGAFMI-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol

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